molecular formula C12H8N2O B3349813 Benzo[h]-1,6-naphthyridin-5(6H)-one CAS No. 23985-95-7

Benzo[h]-1,6-naphthyridin-5(6H)-one

Cat. No.: B3349813
CAS No.: 23985-95-7
M. Wt: 196.2 g/mol
InChI Key: JMTLQELGMAHUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[h]-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties

Properties

IUPAC Name

6H-benzo[h][1,6]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-9-5-3-7-13-11(9)8-4-1-2-6-10(8)14-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLQELGMAHUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446807
Record name 6H-benzo[h][1,6]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23985-95-7
Record name 6H-benzo[h][1,6]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dichloromethane (CH2Cl2) at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]-1,6-naphthyridin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives like benzochromen-6-ones and substituted naphthyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Benzo[h]-1,6-naphthyridin-5(6H)-one has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer). Studies indicate that these derivatives can induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against specific bacterial strains, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. This property positions it as a candidate for drug development targeting cancer and other diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse reactivity patterns that are beneficial in creating novel compounds with desired biological activities .

Case Study 1: Anticancer Research

A study conducted on various derivatives of this compound revealed their potential in inducing cell death in cancerous cells. The derivatives were tested for cytotoxicity using MTT assays, showing IC50 values in the low micromolar range against HeLa and A549 cell lines. The mechanism was linked to the activation of apoptotic pathways .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound derivatives. These compounds were evaluated for their ability to inhibit PARP enzymes in vitro. The results indicated promising inhibitory effects, suggesting further exploration for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of Benzo[h]-1,6-naphthyridin-5(6H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Benzo[h]-1,6-naphthyridin-5(6H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for Benzo[h]-1,6-naphthyridin-5(6H)-one derivatives?

  • Methodology :

  • Nucleophilic substitution : React benzyl alcohols (e.g., 3-fluorobenzyl alcohol) with KOt-Bu in DMF at 60°C to introduce alkoxy groups at position 2. Purification via RP-HPLC yields derivatives like 2-((3-fluorobenzyl)oxy)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (59% yield) .
  • Microwave-assisted Ullmann coupling : Use CuI catalysis with aryl halides (e.g., 1-bromo-2,4-difluorobenzene) in toluene at 110°C for 6 hours to install aryl substituents at position 6 .

Q. How is spectroscopic characterization performed for these compounds?

  • Methodology :

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ions with <5 ppm accuracy (e.g., C15H15N2O2: calcd 255.1134, found 255.1130) .
  • NMR (1H/13C) : Identify key shifts, such as the carbonyl resonance at δ ~170 ppm and aromatic protons at δ 6.5–8.5 ppm, to verify the naphthyridinone core .

Q. What solvent systems optimize substitution reactions?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reaction rates. For example, KOt-Bu in DMF facilitates efficient alkoxy group installation .

Advanced Research Questions

Q. How can regioselectivity in halogenation be controlled?

  • Methodology :

  • Direct halogenation : Treat 1,6-naphthyridin-5(6H)-one with POBr3 at 95°C for 1 hour to regioselectively brominate position 5 (57% yield). POCl3 at 130°C achieves chlorination (90% yield) .
  • Solvent and temperature : Non-polar solvents (e.g., neat conditions) minimize side reactions during decarboxylation of carboxylic acid derivatives .

Q. What strategies improve yields in multi-step syntheses?

  • Methodology :

  • Continuous flow photocyclization : Reduces side reactions and improves atom efficiency (e.g., 16 examples of benzo[h]-1,6-naphthyridin-5(6H)-ones synthesized in two steps with >50% yields) .
  • Microwave acceleration : Shortens reaction times (e.g., 6 hours vs. traditional 24 hours for Ullmann coupling) .

Q. How do structural modifications influence bioactivity?

  • Methodology :

  • PDE4 inhibition : Introduce dichloropyridyl-urea or pyridazinone fragments to achieve picomolar potency. Meta-substitutions on aryl rings target solvent-exposed enzyme pockets .
  • Antitumor SAR : Substituents like 3,4,5-trimethoxyphenyl at position 7 enhance cytotoxicity (e.g., IC50 < 1 μM in vitro) .

Q. What computational tools guide molecular design?

  • Methodology :

  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups stabilize the naphthyridinone core) .
  • Molecular docking : Simulate binding to PDE4 or kinase targets to prioritize derivatives for synthesis .

Notes

  • Avoid batch methods in favor of flow chemistry for scalability .
  • Conflicting halogenation yields (57–90%) highlight the need for condition optimization .
  • Structural hybridization (e.g., naphthyridinone-N-oxide) enhances pharmacokinetics in inhaled therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[h]-1,6-naphthyridin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
Benzo[h]-1,6-naphthyridin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.